Cas no 1437435-10-3 (2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one)

2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a chlorinated pyridopyrimidine core, which serves as a versatile intermediate in organic synthesis and pharmaceutical research. Its reactive chlorine substituent at the 2-position enables efficient functionalization through nucleophilic substitution, making it valuable for constructing diverse pyrimidine derivatives. The fused bicyclic structure enhances stability while maintaining reactivity, suitable for applications in medicinal chemistry, particularly in the development of kinase inhibitors and other biologically active molecules. The compound's high purity and well-defined synthetic pathway ensure reproducibility in research settings. Its utility in scaffold diversification underscores its importance in drug discovery and heterocyclic chemistry.
2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one structure
1437435-10-3 structure
Product name:2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one
CAS No:1437435-10-3
MF:C7H4N3OCl
Molecular Weight:181.57916
MDL:MFCD24683032
CID:2083745
PubChem ID:135741611

2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one 化学的及び物理的性質

名前と識別子

    • 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one
    • 2-CHLORO-3H-PYRIDO[3,4-D]PYRIMIDIN-4-ONE
    • SCHEMBL15645590
    • 1437435-10-3
    • Pyrido[3,4-d]pyrimidin-4(3H)-one, 2-chloro-
    • SCHEMBL16908336
    • XIALRQNUNYOSJP-UHFFFAOYSA-N
    • chloropyrido[3,4-d]pyrimidin-4-ol
    • D75742
    • 2-Chloro-pyrido[3,4-d]pyrimidin-4-ol
    • 2-chloropyridino[3,4-d]pyrimidin-4-ol
    • 2-chloropyrido[3,4-d]pyrimidin-4-ol
    • AKOS027256872
    • CS-0096497
    • 2-Chloropyrido[3 pound not4-d]pyrimidin-4(3H)-one
    • 2-chloro-pyrido [3,4-d]pyrimidin-4-ol
    • DA-10286
    • 2-chloropyrido[3,4-d]pyrimidin-4(1H)-one
    • MHC43510
    • 2-chloro-3H,4H-pyrido(3,4-d)pyrimidin-4-one
    • 2-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one
    • 893-548-2
    • MDL: MFCD24683032
    • インチ: InChI=1S/C7H4ClN3O/c8-7-10-5-3-9-2-1-4(5)6(12)11-7/h1-3H,(H,10,11,12)
    • InChIKey: No data available
    • SMILES: C1=CN=CC2=C1C(=O)NC(=N2)Cl

計算された属性

  • 精确分子量: 181.004
  • 同位素质量: 181.004
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 241
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.7
  • トポロジー分子極性表面積: 54.4A^2

じっけんとくせい

  • Color/Form: No data avaiable
  • 密度みつど: No data available
  • ゆうかいてん: No data available
  • Boiling Point: No data available
  • フラッシュポイント: No data available
  • じょうきあつ: No data available

2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D305842-1g
2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one
1437435-10-3 97%
1g
$1150 2024-05-24
eNovation Chemicals LLC
D305842-5g
2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one
1437435-10-3 97%
5g
$2420 2023-09-03
1PlusChem
1P001IRR-1g
Pyrido[3,4-d]pyrimidin-4(3H)-one, 2-chloro-
1437435-10-3 95%
1g
$732.00 2024-06-20
Aaron
AR001J03-250mg
Pyrido[3,4-d]pyrimidin-4(3H)-one, 2-chloro-
1437435-10-3 95%
250mg
$269.00 2025-02-13
A2B Chem LLC
AA70183-100mg
2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one
1437435-10-3 95%
100mg
$123.00 2024-04-20
Aaron
AR001J03-1g
Pyrido[3,4-d]pyrimidin-4(3H)-one, 2-chloro-
1437435-10-3 95%
1g
$725.00 2025-02-13
Ambeed
A890606-100mg
2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one
1437435-10-3 95%
100mg
$155.0 2025-03-04
Ambeed
A890606-250mg
2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one
1437435-10-3 95%
250mg
$263.0 2025-03-04
eNovation Chemicals LLC
D305842-250mg
2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one
1437435-10-3 97%
250mg
$430 2024-05-24
eNovation Chemicals LLC
D305842-1g
2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one
1437435-10-3 97%
1g
$1150 2025-02-18

2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one 関連文献

2-Chloropyrido[3,4-d]pyrimidin-4(3H)-oneに関する追加情報

2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one (CAS No. 1437435-10-3): An Overview of a Promising Compound in Medicinal Chemistry

2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one (CAS No. 1437435-10-3) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrido[3,4-d]pyrimidines, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one.

Chemical Structure and Synthesis

The chemical structure of 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one is characterized by a pyrido[3,4-d]pyrimidine core with a chlorine substituent at the 2-position. This unique structural feature contributes to its pharmacological properties and potential therapeutic applications. The synthesis of 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one can be achieved through various methods, including multistep reactions involving cyclization and chlorination steps. Recent studies have focused on optimizing these synthetic routes to improve yield and purity, making the compound more accessible for further research and development.

Biological Activities

2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one has been extensively studied for its biological activities. One of the most notable properties is its antiviral activity. Research has shown that this compound exhibits potent inhibitory effects against several viruses, including influenza and hepatitis C virus (HCV). The mechanism of action involves interfering with viral replication processes, making it a promising candidate for the development of antiviral drugs.

In addition to its antiviral properties, 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one has demonstrated significant anticancer activity. Studies have reported that it can induce apoptosis in various cancer cell lines, such as breast cancer and lung cancer cells. The compound appears to target multiple signaling pathways involved in cell proliferation and survival, thereby inhibiting tumor growth and metastasis.

Recent Research Advancements

The interest in 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one has led to several recent research advancements that have further elucidated its potential therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of analogs derived from 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one. These analogs showed enhanced antiviral and anticancer activities compared to the parent compound, highlighting the importance of structural modifications in optimizing biological efficacy.

Another notable study focused on the use of 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one as a potential treatment for neurodegenerative diseases. Researchers found that this compound can modulate certain signaling pathways associated with neuroprotection and neuroregeneration. These findings suggest that 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one may have broader therapeutic applications beyond its initial focus areas.

Clinical Trials and Future Prospects

The promising preclinical results of 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one have paved the way for clinical trials to evaluate its safety and efficacy in humans. Several Phase I trials are currently underway to assess the pharmacokinetics and tolerability of this compound in healthy volunteers. Preliminary data from these trials have been encouraging, with no significant adverse effects reported.

If these early-stage trials continue to yield positive results, it is anticipated that Phase II trials will be initiated to evaluate the therapeutic potential of 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one in specific disease indications. The ultimate goal is to bring this compound to market as a novel therapeutic agent that can address unmet medical needs.

Conclusion

In conclusion, 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one (CAS No. 1437435-10-3) is a promising compound with diverse biological activities that make it a valuable candidate for further research and development in medicinal chemistry. Its antiviral and anticancer properties have been well-documented in preclinical studies, and ongoing clinical trials are expected to provide further insights into its therapeutic potential. As research continues to advance our understanding of this compound's mechanisms of action and clinical applications, it holds great promise for addressing various medical challenges.

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